![molecular formula C17H15NO3 B2538167 N-benzyl-5-hydroxy-2-methyl-1-benzofuran-3-carboxamide CAS No. 853744-08-8](/img/structure/B2538167.png)
N-benzyl-5-hydroxy-2-methyl-1-benzofuran-3-carboxamide
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Overview
Description
N-benzyl-5-hydroxy-2-methyl-1-benzofuran-3-carboxamide is a compound that belongs to the class of organic compounds known as benzofurans. Benzofurans are characterized by a fused benzene and furan ring, which can be substituted with various functional groups to alter their chemical and biological properties. The specific compound is further modified with a hydroxy group, a methyl group, and a carboxamide moiety, which may contribute to its potential pharmacological activities.
Synthesis Analysis
The synthesis of benzofuran derivatives can be achieved through various synthetic routes. For instance, the synthesis of 1-arylindazole-3-carboxamides, which are structurally related to benzofuran carboxamides, has been reported using a two-step process involving isocyanides and a Buchwald–Hartwig intramolecular cyclization . Although the target compound is not an indazole, the methods described could potentially be adapted for the synthesis of this compound by choosing appropriate starting materials and reaction conditions.
Molecular Structure Analysis
The molecular structure of benzofuran derivatives is typically characterized using spectroscopic methods such as NMR, IR, and mass spectrometry. For example, novel benzofuran carboxamide-benzylpyridinium salts have been structurally confirmed by these techniques . The molecular structure of this compound would likely be elucidated using similar methods to ensure the correct synthesis and to identify the positions of the substituents on the benzofuran core.
Chemical Reactions Analysis
Benzofuran derivatives can undergo various chemical reactions depending on their substituents. The reactivity of the hydroxy group and the carboxamide moiety in this compound could be explored in the context of forming new derivatives or in biological interactions. For instance, the hydroxy group could be involved in hydrogen bonding or could be modified through esterification or etherification reactions.
Physical and Chemical Properties Analysis
The physical and chemical properties of benzofuran derivatives, such as solubility, melting point, and stability, are influenced by their molecular structure. The presence of a hydroxy group in this compound may increase its polarity and potentially its solubility in polar solvents. The carboxamide group could also contribute to the compound's hydrogen bonding capacity, affecting its boiling point and melting point. These properties are essential for determining the compound's suitability in various applications, including pharmaceutical development.
Scientific Research Applications
Synthesis and Biological Activities
- Enzyme Inhibition: Some benzofuran derivatives have been synthesized and evaluated for their ability to inhibit 5-lipoxygenase, an enzyme involved in the inflammatory process. For instance, certain hydroxamic acids derived from benzofuran showed potent in vitro and in vivo activity as 5-lipoxygenase inhibitors (Ohemeng et al., 1994).
- Antimicrobial Properties: Benzofuran carboxamide derivatives were found to have excellent yields and displayed in vitro antibacterial activity against common pathogens such as S. aureus and E. coli (Idrees et al., 2020).
- Chemical Synthesis and Stability: Research into N-acyl derivatives of benzamide, including benzofuran derivatives, assessed their chemical stability and enzymatic hydrolysis, relevant for their potential use as prodrug forms for amides (Kahns & Bundgaard, 1991).
Supramolecular Chemistry and Drug Discovery
- Microwave-Assisted Synthesis: A practical method for the rapid synthesis of benzofuran-2-carboxamides was developed, facilitating drug discovery efforts by enabling the quick identification of biologically active compounds (Vincetti et al., 2016).
- Cholinesterase Inhibition: Certain benzofuran-2-carboxamide-N-benzyl pyridinium halide derivatives were synthesized and identified as potent butyrylcholinesterase inhibitors, suggesting their potential for treating diseases like Alzheimer's (Abedinifar et al., 2018).
Novel Chemical Entities and Antituberculosis Study
- Development of Bioactive Chemical Entities: New 3-(glycinamido)-benzofuran-2-carboxamide and 3-(β-alanamido)-benzofuran-2-carboxamide derivatives were synthesized and evaluated for their antimicrobial, anti-inflammatory, and antioxidant activities (Lavanya et al., 2017).
- Antituberculosis Potential: Research on the synthesis, molecular docking, and antituberculosis study of 3-methyl-1-benzofuran-2-carbohydrazide highlights the ongoing effort to discover novel treatments for tuberculosis (Thorat et al., 2016).
Safety and Hazards
Mechanism of Action
Target of Action
Benzofuran derivatives have been shown to have a wide range of biological and pharmacological activities . They are found in many drugs due to their versatility and unique physicochemical properties . .
Mode of Action
The mode of action of benzofuran derivatives can vary widely depending on the specific compound and its biological activity. Some benzofuran derivatives have been found to have anti-tumor, antibacterial, anti-oxidative, and anti-viral activities
Biochemical Pathways
Benzofuran compounds are widely distributed in higher plants such as Asteraceae, Rutaceae, Liliaceae, and Cyperaceae
Result of Action
The molecular and cellular effects of a compound depend on its mode of action and the biochemical pathways it affects. Some benzofuran derivatives have been found to have significant cell growth inhibitory effects
properties
IUPAC Name |
N-benzyl-5-hydroxy-2-methyl-1-benzofuran-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15NO3/c1-11-16(14-9-13(19)7-8-15(14)21-11)17(20)18-10-12-5-3-2-4-6-12/h2-9,19H,10H2,1H3,(H,18,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNNNVWNONCUWGA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(O1)C=CC(=C2)O)C(=O)NCC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
853744-08-8 |
Source
|
Record name | N-benzyl-5-hydroxy-2-methyl-1-benzofuran-3-carboxamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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